molecular formula C6H5F2IN2 B2983029 3-(Difluoromethyl)-4-iodopyridin-2-amine CAS No. 1804438-79-6

3-(Difluoromethyl)-4-iodopyridin-2-amine

Cat. No.: B2983029
CAS No.: 1804438-79-6
M. Wt: 270.021
InChI Key: UERYKYLKQFMRRT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-iodopyridin-2-amine is a chemical compound that features a pyridine ring substituted with difluoromethyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-iodopyridin-2-amine typically involves the introduction of difluoromethyl and iodine groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-iodopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

3-(Difluoromethyl)-4-iodopyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated and iodinated pyridine derivatives, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and difluoromethyl phenyl sulfide .

Uniqueness

3-(Difluoromethyl)-4-iodopyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(difluoromethyl)-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2/c7-5(8)4-3(9)1-2-11-6(4)10/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYKYLKQFMRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804438-79-6
Record name 3-(difluoromethyl)-4-iodopyridin-2-amine
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